Suramin (sodium salt)

Description

Suramin (sodium salt) is a polysulfonated naphthylurea derivative first synthesized in 1914. It is clinically recognized for its antiparasitic activity against African trypanosomiasis and onchocerciasis . The sodium salt formulation enhances water solubility, making it suitable for intravenous administration . Beyond antiparasitic use, suramin exhibits broad-spectrum biological activities, including antitumor, antiviral (e.g., SARS-CoV-2, EV71), and anti-angiogenic effects . Its mechanism of action involves interfering with growth factor-receptor interactions, enzyme inhibition (e.g., RNA polymerase, protein tyrosine phosphatases), and disruption of nucleotide-binding proteins .

Properties

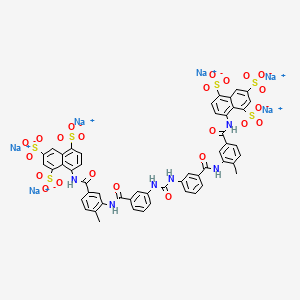

IUPAC Name |

hexasodium;8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H40N6O23S6.6Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;;;;;;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPNKLKDKUDFHK-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H34N6Na6O23S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1429.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reaction Mechanism and Conditions

-

Amidation (Step 1) :

The reaction of 4-methyl-3-nitrobenzoyl chloride with naphthalene sulfonic acid derivatives in a toluene-water biphasic system achieves an 88.1% yield at pH 4. This step forms nitro-substituted benzamide intermediates, which are critical for subsequent reductions. -

Nitro Group Reduction (Steps 2 and 4) :

Catalytic hydrogenation using 10% palladium on charcoal () under gas converts nitro groups to amines. Step 2 achieves a 95.6% yield, while Step 4 yields 85.3%, with reaction times extending to 16 hours. -

Urea Bridge Assembly (Step 5) :

The final coupling of amine intermediates with phosgene () in toluene-water generates the symmetrical urea backbone. Despite high reactivity, this step faces challenges in controlling polymer formation, necessitating precise pH adjustments to 4.

Table 1: Yield Optimization in Classical Synthesis

| Step | Reaction Type | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| 1 | Amidation | Toluene/HO | 88.1 |

| 2 | Nitro Reduction | Pd/C, H | 95.6 |

| 3 | Secondary Amidation | Toluene/HO | 68.8 |

| 4 | Secondary Nitro Reduction | Pd/C, H | 85.3 |

| 5 | Urea Formation | Phosgene, pH 4 | N/A |

Modern Modifications: Triphosgene as a Safer Alternative

Recent protocols replace toxic phosgene with triphosgene (), enhancing safety and reproducibility.

Triphosgene-Mediated Coupling

In a 2022 study, arylamines 6 and 7 (sodium 5-(4-aminobenzamido)naphthalene-2-sulfonate) reacted with triphosgene in a 2:1 molar ratio. The reaction proceeds in a toluene-water emulsion at room temperature for 16 hours, forming suramin analogs 14 and 15 . However, poor methanol solubility complicates purification, requiring repeated washes.

Heterocyclic Analog Synthesis

Substituting nitrobenzoyl groups with nitrothiophene moieties (Scheme 4 in) introduces heterocyclic diversity. This modification reduces cytotoxicity while maintaining inhibitory activity against fibroblast growth factor receptors (FGFRs).

Catalytic Innovations: Zinc-Ammonium Formate Reductions

Efforts to replace Pd/C with zinc powder () and ammonium formate () aim to lower costs. While this system reduces reaction time from 16 hours to 15 minutes, it generates byproducts like azoxy compounds, decreasing isolated yields to 62–68%.

Challenges in Purification and Solubility

Crude Product Isolation

Suramin sodium’s high polarity and six sulfonate groups render it insoluble in organic solvents. Post-synthesis, the crude product is treated with sodium hydroxide to convert free sulfonic acids to sodium salts, followed by lyophilization.

Chromatographic Limitations

Traditional column chromatography fails due to the compound’s ionic nature. Instead, ion-exchange resins or dialysis membranes (MWCO 1,000 Da) are employed for desalting.

Analytical Characterization and Quality Control

Spectroscopic Verification

Purity Assessment

HPLC analysis using a C18 column (0.1% TFA in acetonitrile/water gradient) achieves baseline separation of suramin from byproducts, with purity >98% required for pharmaceutical use.

Emerging Applications and Derivative Synthesis

Chemical Reactions Analysis

Key Reagents and Conditions:

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Acylation | 4-Methyl-3-nitrobenzoyl chloride | Nitro-substituted intermediates |

| Catalytic Reduction | H₂, Pd/C | Amine intermediates |

| Sulfonation | Sulfonating agents (e.g., H₂SO₄) | Polysulfonated final product |

Oxidation and Reduction Reactions

-

Oxidation : Suramin inhibits enzymes involved in NADH oxidation, disrupting cellular respiration .

-

Reduction : The compound undergoes reductive cleavage of disulfide bonds in proteins, altering enzymatic activity .

Experimental Evidence:

-

Mitochondrial Inhibition : Suramin (11 μM) reduces ATP synthesis by 65% and electron transport chain activity by 26% in rat liver mitochondria .

-

Fluorescence Binding Studies : Reductive interactions with histones show a dissociation constant (K<sub>d</sub>) of 250 nM .

Electrostatic and Hydrogen-Bonding Interactions

Suramin’s six sulfonic acid groups enable strong electrostatic interactions with cationic residues (e.g., arginine, lysine) in proteins:

Example: SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Binding

| Interaction Type | Residues Involved | Binding Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | N497, K500, R569, Q573 | -4.2 to -6.8 |

| Cation-π Stacking | K577 | -5.1 |

| Van der Waals | L576, A580, Y689 | -1.3 to -2.4 |

Substitution Reactions

Sulfonic acid groups participate in nucleophilic substitution under alkaline conditions:

-

Sulfonate Exchange : Reacts with electrophiles (e.g., alkyl halides) to form sulfonate esters .

-

pH-Dependent Reactivity : Stability decreases in acidic environments due to protonation of sulfonate groups .

Complexation with Biomolecules

Suramin forms stable complexes with histones and viral proteins:

-

Histone Binding : Molecular dynamics simulations reveal suramin binds to H3 (Arg53, Thr80) and H4 (Arg45) via electrostatic and hydrogen-bonding interactions .

-

SARS-CoV-2 Spike Protein : Binds the receptor-binding domain (RBD) with micromolar affinity (K<sub>D</sub> = 1.2 μM) .

Degradation Pathways

-

Hydrolytic Degradation : The urea linkage is susceptible to hydrolysis under extreme pH, yielding naphthalene sulfonic acid derivatives .

-

Oxidative Degradation : Exposure to reactive oxygen species (ROS) cleaves aromatic rings, forming quinone intermediates .

Structural Insights from Crystallography

Cryo-EM studies of suramin bound to SARS-CoV-2 RdRp highlight:

-

Two suramin molecules occupy distinct pockets near the catalytic site .

-

Suramin #1 : Anchored by sulfonate interactions with N497 and K500.

-

Suramin #2 : Binds R555 and R836, blocking RNA template entry .

Pharmacological Implications

Scientific Research Applications

Antiparasitic and Antiviral Applications

Suramin in Parasitic Infections:

Suramin has been historically used to treat African sleeping sickness caused by Trypanosoma brucei and river blindness (Onchocerca volvulus). Its mechanism involves inhibition of purinergic signaling, which is critical for the survival of these parasites. The drug's efficacy in treating the first stage of sleeping sickness has been well established over the past century .

Antiviral Properties:

Recent studies have highlighted suramin's potential against various viral infections. It has demonstrated effectiveness against viruses such as enteroviruses, Zika virus, Chikungunya, Ebola, and SARS-CoV-2. Suramin inhibits viral replication through multiple mechanisms, including blocking viral entry and release from host cells . Notably, a study indicated that suramin could bind to SARS-CoV-2, potentially inhibiting its ability to infect cells .

Neurological Applications

Autism Spectrum Disorder (ASD):

Suramin has garnered attention for its potential use in treating ASD. A small clinical trial (SAT-1) assessed low-dose suramin (20 mg/kg) in children with ASD, showing improvements in social interaction and language skills without significant adverse effects . This aligns with the "cell danger hypothesis," which posits that purinergic signaling disruptions may contribute to autism pathogenesis .

Mechanism of Action:

Suramin's action as a purinergic antagonist suggests it could mitigate the abnormal signaling pathways implicated in ASD. Early animal studies showed that low doses could correct autism-like symptoms without toxicity .

Oncological Applications

Cancer Treatment:

Suramin's role as a protein-tyrosine phosphatase inhibitor has led to investigations into its anticancer properties. It has shown promise in inhibiting tumor growth and enhancing immune responses in various cancer models. For instance, suramin was effective in preclinical models for prostate cancer by promoting T cell expansion during immunization .

Pharmacokinetics and Safety Profile

Pharmacokinetics:

Suramin exhibits a long half-life (approximately 48 days) after administration, which complicates dosing regimens but allows for sustained therapeutic levels . A recent study evaluated its pharmacokinetics in healthy volunteers, establishing safety profiles for future clinical applications .

Safety Considerations:

In clinical trials, suramin was generally well tolerated with mild adverse effects reported. The most common side effect was a self-limited rash . However, careful monitoring is necessary due to its complex pharmacokinetics.

Data Table: Summary of Suramin Applications

| Application Area | Target Condition | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| Antiparasitic | African sleeping sickness | Inhibition of purinergic signaling | Established over 100 years |

| Antiviral | Various viral infections | Blocks viral entry/release | Effective against SARS-CoV-2, Zika virus |

| Neurology | Autism Spectrum Disorder | Purinergic antagonist | SAT-1 trial showed symptom improvement |

| Oncology | Various cancers | Protein-tyrosine phosphatase inhibition | Preclinical models show tumor growth inhibition |

Case Studies

- Low-Dose Suramin in ASD :

- Suramin Against SARS-CoV-2 :

- Suramin for Cancer Immunotherapy :

Mechanism of Action

Suramin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages of Suramin : Broad-spectrum activity, synergy with steroids (e.g., cortisol) in angiogenesis inhibition , and tolerance to structural modifications (e.g., NF062 retains PTP1B inhibition despite phenyl sulfonate substitution) .

- Limitations : Toxicity (neuropathy, adrenal insufficiency) limits clinical use, prompting development of safer analogs .

Q & A

Q. How should conflicting results between in vitro and in vivo studies on Suramin’s anti-inflammatory activity be resolved?

- Methodological Answer : In vitro models may lack immune cell interactions present in vivo. Use co-culture systems (e.g., macrophages + fibroblasts) to mimic tissue environments. For in vivo studies, employ transgenic reporters (e.g., NF-κB-luciferase mice) to track inflammation dynamically. Compare pharmacokinetic profiles (Cmax, AUC) to ensure adequate tissue exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.